molecular formula C8H13IN2 B12465803 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B12465803
M. Wt: 264.11 g/mol
InChI Key: WFGNELQOXRTGCK-UHFFFAOYSA-N
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Description

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the iodination of 1-tert-butyl-5-methyl-1H-pyrazole using iodine or an iodine-containing reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-tert-butyl-4-chloro-5-methyl-1H-pyrazole: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    1-tert-butyl-4-bromo-5-methyl-1H-pyrazole:

The uniqueness of this compound lies in its iodine atom, which provides specific reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-tert-butyl-4-iodo-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNELQOXRTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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